N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide (CAS 772338-32-6) is a synthetic small molecule belonging to the piperidinecarboxamide class, comprising a cyclobutane ring linked via an amide bond to a piperidine moiety through a methylene spacer. It has a molecular formula of C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
CAS No. 772338-32-6
Cat. No. B3154164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(piperidin-4-yl)methyl]cyclobutanecarboxamide
CAS772338-32-6
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)NCC2CCNCC2
InChIInChI=1S/C11H20N2O/c14-11(10-2-1-3-10)13-8-9-4-6-12-7-5-9/h9-10,12H,1-8H2,(H,13,14)
InChIKeyHYQQOCQAGXLNRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide (CAS 772338-32-6): Procurement-Relevant Physicochemical and Structural Profile


N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide (CAS 772338-32-6) is a synthetic small molecule belonging to the piperidinecarboxamide class, comprising a cyclobutane ring linked via an amide bond to a piperidine moiety through a methylene spacer . It has a molecular formula of C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol . Key computed properties include a topological polar surface area (TPSA) of 41.13 Ų, a calculated LogP of 0.90, and two hydrogen bond donors . This compound is primarily offered as a research chemical (purity ≥98%), with recommended storage conditions of sealed, dry, and at 2–8°C .

Why Procuring N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide Cannot Be Arbitrarily Substituted with In-Class Piperidine Carboxamide Analogs


Piperidinecarboxamide derivatives are not interchangeable due to the extreme sensitivity of biological target engagement to subtle structural modifications. The specific combination of a free secondary amine on the piperidine ring and a cyclobutane carboxamide terminus in N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide dictates a unique hydrogen-bonding capacity (2 H-donors, 2 H-acceptors) and conformational rigidity profile distinct from analogs with N-substituted piperidines, varied ring sizes (e.g., cyclopropane or cyclohexane), or alternative attachment points (e.g., piperidin-3-yl) [1]. Generic substitution without matching these precise topological and electronic features risks complete loss of desired activity in receptor-binding or enzymatic assays, as evidenced by SAR studies on related piperidine carboxamide chemotypes where minor changes abolished target affinity [1].

Quantitative Differentiation Evidence for N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide Relative to Closest Comparators


Conformational Rigidity and Hydrogen-Bond Donor Count vs. N-Cyclohexylmethyl Analog

The target compound's cyclobutane ring imposes greater conformational restriction compared to a cyclohexylmethyl analog. Computed LogP for N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide is 0.90, indicating lower lipophilicity versus a hypothetical N-[(piperidin-4-yl)methyl]cyclohexanecarboxamide (estimated LogP ~2.1 based on fragment addition of 1.2 for an extra –CH₂– group) . The lower LogP enhances aqueous solubility prediction. Additionally, with 2 H-bond donors, it retains key interaction capacity compared to N-methylated analogs that have 1 or 0 donors, a critical factor for target engagement .

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The target compound has a TPSA of 41.13 Ų . This value falls below the widely accepted threshold of 60–70 Ų for favorable passive blood-brain barrier (BBB) penetration, suggesting potential CNS accessibility. In contrast, closely related compounds with additional polar substituents, such as N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide, would have a significantly higher TPSA (>80 Ų) due to the cyanopyrazine moiety, likely restricting CNS exposure. The lower TPSA of the target compound provides a measurable differentiation point for CNS drug discovery programs .

Pharmacokinetics CNS Drug Discovery In Silico ADME

Piperidine Substitution Position: 4-ylmethyl vs. 3-yl Linkage in Biological Activity

The substitution position on the piperidine ring is critical for receptor-fit geometry. N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide features a 4-ylmethyl linkage, which provides a specific spatial orientation of the basic amine relative to the amide. In related piperidine carboxamide anti-tubercular agents (e.g., 4-phenyl piperidine series), moving substituents from the 4-position to the 3-position resulted in a drastic reduction in activity (MIC shift from <5 µM to >20 µM) [1]. While direct data for this compound is not published, class-level SAR indicates that the 4-ylmethyl topology is likely superior for maintaining biological activity compared to isomeric 3-ylmethyl analogs. This inference is grounded in the established SAR that the distance and orientation of the basic nitrogen are crucial for target interaction [1].

Medicinal Chemistry Receptor Binding Structure-Activity Relationship

Optimal Procurement-Centric Application Scenarios for N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide Based on Quantitative Evidence


CNS Drug Discovery Hit Expansion Leveraging Low TPSA and LogP

The compound's TPSA of 41.13 Ų and LogP of 0.90 make it an attractive scaffold for CNS drug discovery programs where blood-brain barrier penetration is required . Procurement should prioritize this compound over analogs with higher TPSA (e.g., N-aryl-piperazine derivatives) or higher LogP (e.g., cyclohexylmethyl variants) to ensure the lead series retains favorable CNS physicochemical properties from the initial screening stage .

Anti-Infective Target Identification Using 4-Position Piperidine Scaffolds

Based on class-level SAR from M. tuberculosis phenotypic screening, the 4-substituted piperidine topology is associated with target engagement (MmpL3 inhibition). Procuring N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide as a core scaffold for analog synthesis enables direct comparison with the 4-phenyl piperidine series, which showed MIC values <5 µM against H37Rv, while avoiding the inactive 3-substituted regioisomers that displayed MIC >20 µM .

Chemical Biology Probe Development for Tachykinin Receptor Studies (NK2/NK3)

Patents disclose piperidinecarboxamide derivatives as dual NK2/NK3 antagonists for pain, inflammation, and respiratory disorders . The target compound's free secondary amine and cyclobutane carboxamide motif provide a minimal pharmacophore for exploring tachykinin receptor binding. Procuring this compound as a synthetic intermediate allows for late-stage diversification while ensuring the core retains the hydrogen-bond donor/acceptor pattern essential for receptor affinity, as implied by patent SAR .

Quote Request

Request a Quote for N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.